molecular formula C10H7N3O2 B11896358 3-cyano-4-hydroxy-1H-indole-7-carboxamide

3-cyano-4-hydroxy-1H-indole-7-carboxamide

Cat. No.: B11896358
M. Wt: 201.18 g/mol
InChI Key: SIRVZMZZYKYEFX-UHFFFAOYSA-N
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Description

3-cyano-4-hydroxy-1H-indole-7-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has attracted attention for its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-4-hydroxy-1H-indole-7-carboxamide typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide to yield 7-bromo-4-(methoxymethyl)-2-methylindole, which is then reduced with tributyltin hydride to afford the desired product . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyano-4-hydroxy-1H-indole-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-cyano-4-hydroxy-1H-indole-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyano-4-hydroxy-1H-indole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-1H-indole-3-carbaldehyde
  • 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
  • Indole-3-acetic acid

Uniqueness

3-cyano-4-hydroxy-1H-indole-7-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

3-cyano-4-hydroxy-1H-indole-7-carboxamide

InChI

InChI=1S/C10H7N3O2/c11-3-5-4-13-9-6(10(12)15)1-2-7(14)8(5)9/h1-2,4,13-14H,(H2,12,15)

InChI Key

SIRVZMZZYKYEFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CNC2=C1C(=O)N)C#N)O

Origin of Product

United States

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